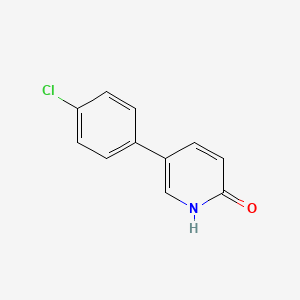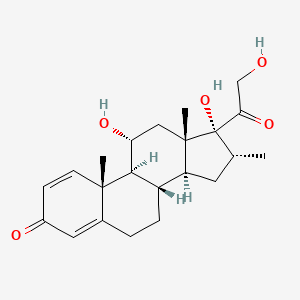
11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Descripción general
Descripción
“11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione” is a chemical compound with the molecular formula C22H30O5 . It has a molecular weight of 374.5 g/mol . This compound is also known by other names such as “16-Methyl Epiprednisolone” and "BETAMETHASONE IMPURITY G" .
Molecular Structure Analysis
The IUPAC name for this compound is "(8S,9S,10R,11R,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one" . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 374.5 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . It has 3 hydrogen bond donors .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
- Synthesis and Derivative Formation: This compound, through a series of chemical reactions, can be transformed into various derivatives with potential biological activities. For instance, its acylates have been synthesized and further reduced microbiologically to produce different hydroxylated derivatives, revealing its versatility in synthetic steroid chemistry (Noguchi et al., 1968). Additionally, its biodehydrogenation by Arthrobacter simplex in an ionic liquid-containing system has been explored, indicating its utility in microbial steroid transformation studies (Wang Rong-zhu, 2011).
Pharmacological and Biological Effects
- Androgenic and Anti-androgenic Activities: Progesterone derivatives, including this compound, have been evaluated for their pharmacological activities, showing distinct androgenic and anti-androgenic effects based on their structural modifications. This highlights its potential application in developing therapeutic agents targeting androgen-related pathways (Cabeza et al., 1999).
- 5alpha-Reductase Inhibition: New progesterone esters synthesized from this compound have been pharmacologically evaluated, showing significant 5alpha-reductase inhibitory activity. This suggests its application in treating conditions like benign prostatic hyperplasia and androgenic alopecia (Ramírez et al., 2005).
Steroid Metabolism and Bioconversion
- Microbial Conversion: Studies have investigated its conversion by microbial species such as Nocardioides simplex, providing insights into steroid bioconversion processes. This has implications for biotechnological applications in steroid modification and production (Fokina et al., 2003).
Analytical Chemistry Applications
- Chemiluminescence in HPLC: A method has been developed for the determination of dexamethasone, a closely related compound, in bovine liver using high-performance liquid chromatography with chemiluminescence detection. This approach could be adapted for the analysis of similar steroids, highlighting its relevance in food safety and pharmacokinetics studies (Iglesias et al., 1999).
Propiedades
IUPAC Name |
(8S,9S,10R,11R,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLPFCKNQAAMB-JPDWDDBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188360 | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione | |
CAS RN |
78761-59-8 | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11α,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
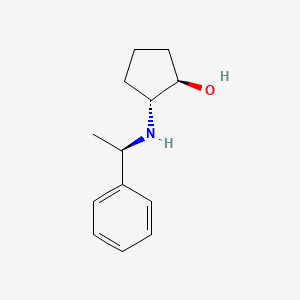
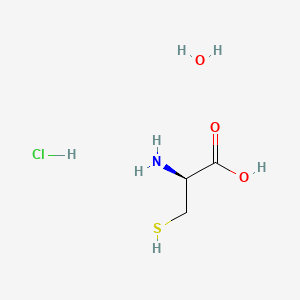
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
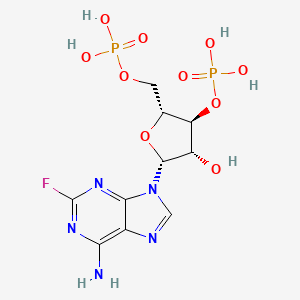

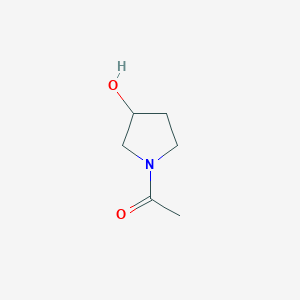
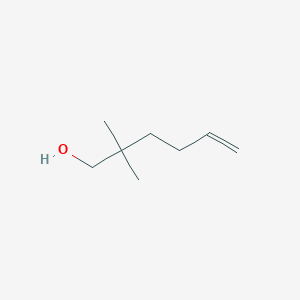
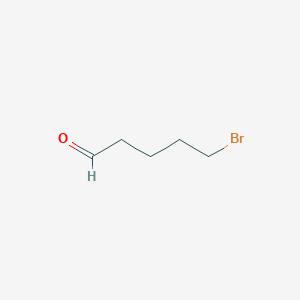
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
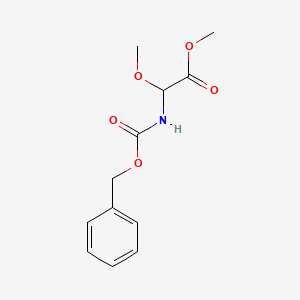
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)
